6,7-DIMETHOXY-3-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE
Overview
Description
6,7-DIMETHOXY-3-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE is a complex organic compound with a unique structure that includes methoxy groups, a triazole ring, and an isobenzofuranone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isobenzofuranone core, introduction of the methoxy groups, and the attachment of the triazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-3-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6,7-DIMETHOXY-3-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets and pathways. The triazole ring and methoxy groups play crucial roles in its binding to biological targets, potentially inhibiting enzymes or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
6,7-DIMETHOXY-3-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE is unique due to its specific combination of functional groups and structural features. The presence of the triazole ring and the isobenzofuranone core distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
6,7-dimethoxy-3-[[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]amino]-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-12-4-6-13(7-5-12)10-24-11-21-20(23-24)22-18-14-8-9-15(26-2)17(27-3)16(14)19(25)28-18/h4-9,11,18H,10H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIUJAAGBCAIIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)NC3C4=C(C(=C(C=C4)OC)OC)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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